![molecular formula C16H15FN2O B5888481 N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5888481.png)
N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as PD173074, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It was first discovered as a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase, and has since been studied for its effects on various other signaling pathways.
Wirkmechanismus
N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide acts as a competitive inhibitor of the ATP-binding site of the FGFR tyrosine kinase, preventing the activation of downstream signaling pathways that are involved in cell proliferation and survival. It has also been shown to inhibit other kinases such as VEGFR, c-Src, and PDGFR, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis and tumor growth in animal models. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its cardioprotective effects in cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is its high specificity and potency as an inhibitor of the FGFR tyrosine kinase. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications in different diseases. Other areas of interest include the study of its effects on the immune system, its potential as a radioprotective agent, and its use in combination with other drugs for synergistic effects.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide involves several steps, including the preparation of the starting materials and the subsequent reactions to form the final product. The process typically involves the use of various reagents, solvents, and catalysts, and can be carried out using different methods such as microwave-assisted synthesis or solid-phase synthesis.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been widely studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the FGFR signaling pathway, which is often overexpressed in many types of cancer.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-13-7-9-14(10-8-13)18-16(20)19-11-3-5-12-4-1-2-6-15(12)19/h1-2,4,6-10H,3,5,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIZGJTVLOGIPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.